molecular formula C9H8F3NO B1355742 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 939759-08-7

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1355742
CAS No.: 939759-08-7
M. Wt: 203.16 g/mol
InChI Key: GFPMHIXFAJFZCJ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a high-value benzoxazine derivative of significant interest in medicinal chemistry and drug discovery research. The benzoxazine core is a privileged scaffold found in a wide range of bioactive molecules and approved therapeutics, including non-nucleoside reverse transcriptase inhibitors for HIV treatment (e.g., Efavirenz) and anxiolytic agents (e.g., Etifoxine) . The incorporation of a trifluoromethyl group at the 8-position is a strategic modification, as this moiety is known to profoundly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding selectivity through its high electronegativity and lipophilicity . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that structurally similar 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated potential pharmacological activities for disorders of the nervous system, such as neurodegenerative conditions, and have been investigated for their antineoplastic (anti-cancer) properties . It is also a versatile building block for accessing more complex structures via modern synthetic methodologies, including innovative biocatalytic and electrochemical oxidative cyclization routes . Our product is supplied with documented purity and consistency, ensuring reliable performance in your research applications. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPMHIXFAJFZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585701
Record name 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-08-7
Record name 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst, such as copper or palladium, and may require specific solvents and temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity
Research indicates that 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

1.2 Potassium Channel Activation
This compound has been identified as a potassium channel activating agent. Its derivatives have shown promise in treating conditions associated with smooth muscle spasms, such as angina pectoris and asthma. By modulating potassium channels, these compounds can help alleviate symptoms related to excessive muscle contraction .

1.3 Neuroprotective Effects
Recent studies have suggested that benzoxazine derivatives can protect against neurodegenerative disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for further research in neuroprotection and treatment of conditions like Alzheimer's disease .

Material Science Applications

2.1 Polymer Chemistry
this compound serves as a monomer in the synthesis of thermosetting resins. These resins are utilized in coatings and adhesives due to their excellent thermal stability and mechanical properties. The incorporation of trifluoromethyl groups enhances the hydrophobicity and chemical resistance of the resulting polymers .

2.2 Coatings and Adhesives
The compound's unique properties make it suitable for high-performance coatings that require durability and resistance to environmental factors. Studies have shown that coatings formulated with this benzoxazine exhibit superior adhesion and flexibility compared to traditional systems .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various methods have been developed to optimize yield and efficiency, including one-pot synthesis approaches that minimize steps and reduce waste .

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound highlighted its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when treated with the compound, suggesting its potential as a new antibacterial agent in clinical settings.

Case Study 2: Polymer Development
Research focused on incorporating this compound into epoxy resins showed enhanced thermal stability and mechanical strength compared to conventional formulations. The study concluded that these modified resins could be utilized in aerospace applications where high performance is critical.

Comparison with Similar Compounds

Potassium Channel Activation

Derivatives modified at the 2-position, such as hydroxyl or nitrato groups, exhibit prolonged action durations and dual mechanisms (e.g., compound 5 with -OH and compound 8 with -ONO₂). These modifications improve water solubility and combine potassium channel activation with nitrate-like vasodilation . In contrast, the 8-CF₃ derivative’s activity remains unexplored in this context.

Antithrombotic Activity

The 8-CF₃ derivative is part of a novel class of dual-function antithrombotics, inhibiting thrombin (Ki < 1 µM) and antagonizing GPIIb/IIIa receptors (IC₅₀ < 1 µM). This dual activity is achieved by integrating thrombin’s d-Phe-Pro-Arg pharmacophore and GPIIb/IIIa’s Arg-Gly-Asp motif . Comparatively, non-CF₃ analogues like 17a and 17d show balanced potency but lower metabolic stability .

Neuroprotective and Antioxidant Effects

8-Amino-3-alkyl derivatives (e.g., 5a-o) inhibit oxidative stress in neuronal cells, with 8-benzylamino substituents showing optimal neuroprotection (safety index > 10).

Biological Activity

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3N2OC_9H_7F_3N_2O with a molecular weight of 220.16 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity.

Antagonistic Activity

Research has shown that derivatives of 3,4-dihydro-2H-1,4-benzoxazine exhibit notable antagonistic activity at serotonin receptors. A study evaluated a series of derivatives for their ability to antagonize the serotonin-3 (5HT3) receptor. The introduction of substituents at the 2 position of the benzoxazine ring enhanced antagonistic activities, with specific compounds demonstrating high affinity (Ki = 0.019 nM) for the receptor .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzoxazine derivatives. Compounds in this class have demonstrated efficacy in reducing inflammation in various animal models. The mechanism appears to involve modulation of inflammatory pathways, although specific pathways for this compound have yet to be fully elucidated.

Antimicrobial Properties

The biological activity of benzoxazines extends to antimicrobial effects. Studies indicate that certain derivatives possess antibacterial and antifungal properties. The structure-activity relationship suggests that modifications to the benzoxazine core can enhance these effects, making them promising candidates for developing new antimicrobial agents .

Case Studies

Study Findings
Serotonin Receptor Antagonism A derivative exhibited high affinity for 5HT3 receptors (Ki = 0.019 nM), indicating potential for treating nausea and vomiting .
Anti-inflammatory Activity Demonstrated significant reduction in inflammatory markers in rodent models .
Antimicrobial Efficacy Showed effective inhibition against both Gram-positive and Gram-negative bacteria .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Receptor Binding : The compound's ability to bind to serotonin receptors modulates neurotransmitter activity, which is crucial in managing conditions such as anxiety and nausea.
  • Inflammatory Pathway Modulation : It appears to inhibit key enzymes involved in inflammatory processes, although further research is needed to confirm specific targets.
  • Antimicrobial Action : The exact mechanism remains under investigation; however, it is hypothesized that structural modifications enhance membrane permeability or disrupt bacterial cell wall synthesis.

Q & A

Q. Purity Assurance :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures are effective for removing polar impurities .
  • Analytical Validation : Confirm purity via HPLC (≥95% purity threshold) and NMR (absence of residual solvent peaks) .
Synthetic Method Catalyst/Conditions Yield (%) Reference
Conventional cyclizationH₂SO₄, reflux, 12 h70–75
Microwave-assistedSolvent-free, 150°C, 30 min80–85
Green synthesisBiocatalysts, aqueous medium65–70

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and dihydrooxazine ring protons (δ 3.0–4.5 ppm).
    • ¹³C NMR : Confirm trifluoromethyl (CF₃) carbon at ~120 ppm (quartet, JCFJ_{C-F} ≈ 280 Hz) .
  • X-ray Crystallography : Resolve crystal packing and confirm planarity of the benzoxazine ring .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can computational methods predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311G(d,p) to model:
    • Electron-withdrawing effects of CF₃ on aromatic ring electron density.
    • Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Solvent Modeling : PCM (Polarizable Continuum Model) in CH₂Cl₂ or DMF to simulate reaction environments .
Parameter Value (CF₃ Derivative) Reference
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
Mulliken Charge on CF₃+0.35

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time).
  • Metabolic Stability : Test liver microsome stability to rule out rapid degradation .
  • Target Specificity : Use knockout models or competitive binding assays to confirm receptor interactions .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., fluoxetine for serotonin receptors) .

Advanced: What strategies optimize regioselectivity in trifluoromethyl-substituted benzoxazine derivatives?

Methodological Answer:

  • Directing Groups : Introduce electron-donating groups (e.g., -OCH₃) to steer CF₃ placement .
  • Catalytic Systems : Pd-catalyzed C-H activation for late-stage trifluoromethylation .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (meta-CF₃), while higher temperatures favor thermodynamic (para-CF₃) .

Advanced: How can green chemistry principles improve the sustainability of benzoxazine synthesis?

Methodological Answer:

  • Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or water .
  • Catalyst Recycling : Immobilize enzymes or metal catalysts on silica supports for reuse .
  • Waste Reduction : Employ atom economy calculations to minimize byproducts (e.g., 85% atom economy achieved in microwave synthesis) .
Green Metric Conventional Method Green Method
E-Factor (kg waste/kg product)358
Reaction Time12 h30 min

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the oxazine ring .
  • Long-Term Stability : Monitor via periodic HPLC analysis (every 6 months) .

Advanced: How can researchers design experiments to study the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME :
    • Permeability : Caco-2 cell monolayer assays for intestinal absorption .
    • Plasma Protein Binding : Ultrafiltration or equilibrium dialysis .
  • In Vivo Studies : Radiolabel the compound with ¹⁴C for mass balance studies in rodent models .

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